![molecular formula C11H10N2O3 B13618396 2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B13618396.png)
2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]acetic acid is an organic compound that features a pyrazole ring attached to a phenyl group, which is further connected to a hydroxyacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]acetic acid typically involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with glyoxylic acid under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of 2-oxo-2-[4-(1H-pyrazol-1-yl)phenyl]acetic acid.
Reduction: Formation of 2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethanol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, potentially inhibiting their activity. The hydroxyacetic acid moiety can also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-hydroxy-2-[4-(1H-imidazol-1-yl)phenyl]acetic acid: Similar structure but with an imidazole ring instead of a pyrazole ring.
2-hydroxy-2-[4-(1H-triazol-1-yl)phenyl]acetic acid: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]acetic acid is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold for drug discovery and other applications.
Eigenschaften
Molekularformel |
C11H10N2O3 |
|---|---|
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
2-hydroxy-2-(4-pyrazol-1-ylphenyl)acetic acid |
InChI |
InChI=1S/C11H10N2O3/c14-10(11(15)16)8-2-4-9(5-3-8)13-7-1-6-12-13/h1-7,10,14H,(H,15,16) |
InChI-Schlüssel |
AIZWSMUTTDQGNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


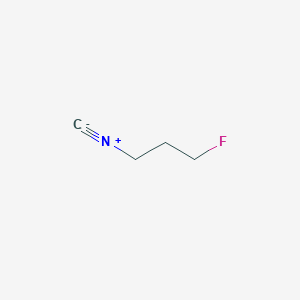
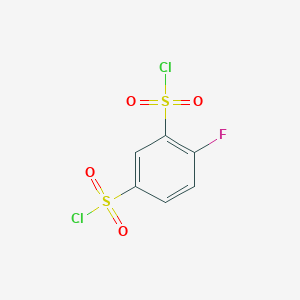
![3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13618332.png)

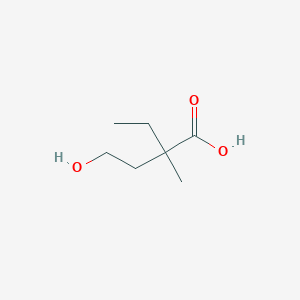

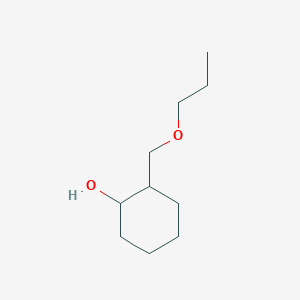

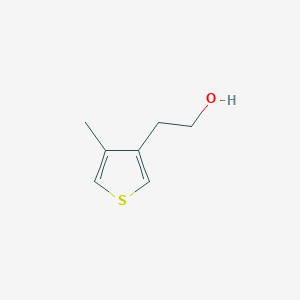

![6-Amino-2-methylbenzo[d]thiazol-5-ol](/img/structure/B13618394.png)
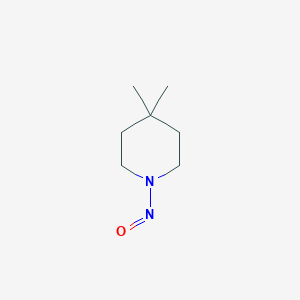

![Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride](/img/structure/B13618410.png)
